molecular formula C22H19N3O5 B2934648 5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-97-5

5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2934648
CAS No.: 1020978-97-5
M. Wt: 405.41
InChI Key: ZUKXKDUHOVBDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
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Scientific Research Applications

Versatility in Drug Design

5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, through its structural analogs, showcases a versatile role in drug design and medicinal chemistry. The compound belongs to a class of molecules called 1-desazapurines, which are considered potent pharmacophores. These compounds are widely utilized in drug design due to their structural similarity to purines, essential components of DNA and RNA. This similarity makes them highly relevant in creating molecules that can interact with biological systems in targeted ways, offering potential therapeutic benefits across various medical fields. The significance of these compounds in drug design is highlighted by their regioselective synthesis, demonstrating their adaptability and utility in creating targeted therapeutic agents (Ostrovskyi et al., 2011).

Potential in Antiprotozoal Therapy

Another dimension of the scientific research applications of these compounds is their exploration as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and their tetrahydro-imidazo[1,2-a]pyridine analogs, structurally related to this compound, have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown promising in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, and Plasmodium falciparum, responsible for malaria. Their strong DNA binding affinity and significant antiprotozoal activity underscore their potential as therapeutic agents in treating diseases caused by protozoan pathogens. The research indicates that modifications to the core structure can lead to compounds with potent antiprotozoal activity, suggesting that derivatives of this compound may also hold promise in this area (Ismail et al., 2004).

Properties

IUPAC Name

5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-3-30-17-6-4-5-14(19(17)26)16-11-15(22(27)28)18-21(23-16)25-20(24-18)12-7-9-13(29-2)10-8-12/h4-11,26H,3H2,1-2H3,(H,27,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKXKDUHOVBDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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